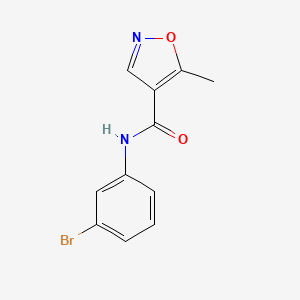

N-(3-Bromophenyl)-5-methyl-1,2-oxazole-4-carboxamide

Description

N-(3-Bromophenyl)-5-methyl-1,2-oxazole-4-carboxamide is a heterocyclic compound featuring a 1,2-oxazole core substituted with a methyl group at position 5 and a carboxamide moiety linked to a 3-bromophenyl ring. This compound is of interest in medicinal chemistry due to the oxazole scaffold's prevalence in bioactive molecules, particularly in immunomodulatory and anticancer agents .

Properties

CAS No. |

61643-20-7 |

|---|---|

Molecular Formula |

C11H9BrN2O2 |

Molecular Weight |

281.10 g/mol |

IUPAC Name |

N-(3-bromophenyl)-5-methyl-1,2-oxazole-4-carboxamide |

InChI |

InChI=1S/C11H9BrN2O2/c1-7-10(6-13-16-7)11(15)14-9-4-2-3-8(12)5-9/h2-6H,1H3,(H,14,15) |

InChI Key |

ZXUYIQGEKUELNY-UHFFFAOYSA-N |

Canonical SMILES |

CC1=C(C=NO1)C(=O)NC2=CC(=CC=C2)Br |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-Bromophenyl)-5-methyl-1,2-oxazole-4-carboxamide typically involves the following steps:

Formation of the Oxazole Ring: The oxazole ring can be synthesized through a cyclization reaction involving a suitable precursor such as an α-haloketone and an amide.

Introduction of the Bromophenyl Group: The bromophenyl group can be introduced through a Suzuki-Miyaura coupling reaction, which involves the reaction of a boronic acid derivative with a brominated aromatic compound in the presence of a palladium catalyst.

Formation of the Carboxamide Group: The carboxamide group can be introduced through an amidation reaction, where an amine reacts with a carboxylic acid derivative under suitable conditions.

Industrial Production Methods

Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

N-(3-Bromophenyl)-5-methyl-1,2-oxazole-4-carboxamide can undergo various chemical reactions, including:

Substitution Reactions: The bromophenyl group can participate in nucleophilic aromatic substitution reactions, where the bromine atom is replaced by other nucleophiles.

Oxidation and Reduction Reactions: The compound can undergo oxidation and reduction reactions, leading to the formation of different oxidation states and functional groups.

Hydrolysis Reactions: The carboxamide group can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and amine.

Common Reagents and Conditions

Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and alkoxides.

Oxidation Reactions: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.

Reduction Reactions: Common reducing agents include lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation.

Hydrolysis Reactions: Acidic hydrolysis can be carried out using hydrochloric acid or sulfuric acid, while basic hydrolysis can be performed using sodium hydroxide or potassium hydroxide.

Major Products Formed

Substitution Reactions: The major products are substituted derivatives of the original compound, where the bromine atom is replaced by the nucleophile.

Oxidation and Reduction Reactions: The major products depend on the specific oxidizing or reducing agent used and the reaction conditions.

Hydrolysis Reactions: The major products are the corresponding carboxylic acid and amine.

Scientific Research Applications

N-(3-Bromophenyl)-5-methyl-1,2-oxazole-4-carboxamide has a wide range of scientific research applications, including:

Mechanism of Action

The mechanism of action of N-(3-Bromophenyl)-5-methyl-1,2-oxazole-4-carboxamide involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can bind to the active sites of enzymes, inhibiting their activity and disrupting various physiological processes . Additionally, it can interact with cellular receptors, modulating signal transduction pathways and affecting cellular functions .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substitution Patterns on the Phenyl Ring

Positional Isomerism

- N-(4-Bromophenyl)-5-(4-methylphenyl)-1,2-oxazole-3-carboxamide (): The bromine substituent is para to the carboxamide linkage, contrasting with the meta position in the target compound. However, meta substitution may reduce steric hindrance, favoring interactions with bulkier residues .

Halogen vs. Electron-Withdrawing Groups

- 5-Methyl-N-[3-(trifluoromethyl)phenyl]-1,2-oxazole-4-carboxamide (Impurity-C, ):

Replacing bromine with a trifluoromethyl (-CF₃) group increases electronegativity and lipophilicity (logP ~4.5–5.0). The -CF₃ group enhances metabolic stability but may reduce solubility compared to bromine . - N-(2,4-Difluorophenyl)-5-methyl-1,2-oxazole-4-carboxamide hemihydrate ():

Fluorine atoms at ortho and para positions increase polarity (logP ~3.0–3.5) and hydrogen-bonding capacity, improving aqueous solubility. The hemihydrate form stabilizes the crystal lattice via O—H⋯N and N—H⋯O hydrogen bonds .

Nitrogen-Containing Substituents

- Protonation at physiological pH may alter pharmacokinetics .

Modifications to the Oxazole Core

Methyl Substitution

- 5-Methyl-1,2-oxazole-4-carboxylic acid (Impurity-D, ):

The absence of the phenylcarboxamide group results in lower molecular weight (MW = 143.13 g/mol) and higher solubility (logSw ~-2.5). This compound serves as a synthetic intermediate but lacks bioactivity due to reduced target affinity .

Additional Functional Groups

Pharmacological and Physicochemical Properties

| Compound Name | Molecular Formula | MW (g/mol) | logP | H-Bond Donors/Acceptors | Solubility (logSw) | Key Features |

|---|---|---|---|---|---|---|

| N-(3-Bromophenyl)-5-methyl-1,2-oxazole-4-carboxamide | C₁₁H₉BrN₂O₂ | 281.11 | 3.8 | 1/4 | -4.86 | Meta-bromo substitution |

| N-(4-Bromophenyl)-5-(4-methylphenyl)-1,2-oxazole-3-carboxamide | C₁₇H₁₃BrN₂O₂ | 369.20 | 4.7 | 1/4 | -5.20 | Para-bromo, enhanced lipophilicity |

| 5-Methyl-N-[3-(trifluoromethyl)phenyl]-1,2-oxazole-4-carboxamide | C₁₂H₉F₃N₂O₂ | 270.21 | 4.5 | 1/4 | -4.95 | Electron-withdrawing -CF₃ group |

| N-(2,4-Difluorophenyl)-5-methyl-1,2-oxazole-4-carboxamide hemihydrate | C₁₁H₈F₂N₂O₂·0.5H₂O | 242.20 | 3.2 | 1/5 | -3.80 | Fluorine-induced polarity, hydrate |

Biological Activity

N-(3-Bromophenyl)-5-methyl-1,2-oxazole-4-carboxamide is a synthetic organic compound that has garnered attention for its diverse biological activities. This article delves into its pharmacological properties, mechanisms of action, and potential therapeutic applications, supported by data tables and research findings.

Chemical Structure and Properties

The compound features a unique oxazole ring structure with a bromophenyl substituent and a carboxamide functional group. Its molecular formula is with a molecular weight of approximately 296.12 g/mol. The presence of the bromine atom enhances its biological activity through increased lipophilicity and potential interactions with biological targets.

Antimicrobial Activity

This compound has shown significant antimicrobial properties against various bacterial strains. Research indicates that it exhibits activity against both Gram-positive and Gram-negative bacteria, making it a candidate for further development as an antibacterial agent.

Table 1: Antimicrobial Activity Data

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) μg/mL |

|---|---|

| Staphylococcus aureus | 8.0 |

| Escherichia coli | 16.0 |

| Pseudomonas aeruginosa | 32.0 |

These results suggest that the compound has moderate to good antibacterial potential, comparable to existing antibiotics .

Anticancer Properties

The compound's anticancer activity has also been explored. Studies have demonstrated that this compound can inhibit the proliferation of various cancer cell lines, including breast cancer (MCF-7) and cervical cancer (HeLa) cells.

Table 2: Anticancer Activity Data

| Cell Line | IC50 (μM) |

|---|---|

| MCF-7 | 12.8 |

| HeLa | 10.5 |

| U2OS | 9.0 |

The IC50 values indicate that the compound effectively reduces cell viability in these cancer cell lines, suggesting its potential as an anticancer agent .

The mechanism by which this compound exerts its biological effects is still under investigation. However, it is hypothesized that the compound interacts with specific enzymes or receptors involved in cellular signaling pathways. The bromine substituent may enhance binding affinity to target proteins, leading to modulation of biological processes such as apoptosis and cell cycle regulation .

Study on Antimicrobial Efficacy

In a recent study examining the antimicrobial efficacy of various oxazole derivatives, this compound was tested alongside standard antibiotics. The results indicated that this compound exhibited superior activity against resistant bacterial strains compared to traditional treatments .

Study on Anticancer Activity

Another significant study focused on the anticancer properties of this compound in vivo using mouse models. The treatment resulted in a marked reduction in tumor size and improved survival rates compared to controls . These findings support its potential application in cancer therapy.

Q & A

Q. How to address discrepancies in reported enzymatic IC₅₀ values across studies?

- Methodological Answer :

- Assay Standardization : Use identical buffer conditions (e.g., 25 mM Tris-HCl, pH 7.4) and substrate concentrations.

- Positive Controls : Include reference inhibitors (e.g., acetazolamide for carbonic anhydrase) to calibrate activity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.